A Technical Guide to 3,3-Dimethylmorpholine-4-carbonyl Chloride: Synthesis, Commercial Sourcing, and Application in Modern Drug Discovery
A Technical Guide to 3,3-Dimethylmorpholine-4-carbonyl Chloride: Synthesis, Commercial Sourcing, and Application in Modern Drug Discovery
This guide provides an in-depth technical overview of 3,3-Dimethylmorpholine-4-carbonyl chloride, a specialized acylating reagent gaining importance in synthetic and medicinal chemistry. Tailored for researchers, scientists, and drug development professionals, this document details the compound's properties, commercial availability, synthesis, and practical applications, with a focus on the underlying chemical principles and field-proven insights.
Introduction: The Role of Substituted Morpholines in Synthesis
The morpholine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs due to its favorable physicochemical properties, including metabolic stability and aqueous solubility.[1] The derivatization of the morpholine nitrogen is a common strategy to introduce diverse functionalities and modulate a compound's bioactivity. 3,3-Dimethylmorpholine-4-carbonyl chloride serves as a highly effective reagent for introducing the sterically hindered yet valuable 3,3-dimethylmorpholine carbamoyl moiety onto nucleophiles. This functional group can impart unique conformational constraints and metabolic stability to parent molecules, making it a desirable building block in the synthesis of novel therapeutic agents.[2][3]
Part 1: Physicochemical and Structural Data
A precise understanding of a reagent's properties is fundamental to its successful application. The key data for 3,3-Dimethylmorpholine-4-carbonyl chloride are summarized below.
| Property | Value | Source / Method |
| CAS Number | 1520796-36-4 | [4][5] |
| Molecular Formula | C₇H₁₂ClNO₂ | Calculated |
| Molecular Weight | 177.63 g/mol | Calculated |
| IUPAC Name | 3,3-dimethylmorpholine-4-carbonyl chloride | IUPAC Naming |
| Appearance | Expected to be a colorless to light yellow liquid or low-melting solid | Inferred from[6] |
| Moisture Sensitivity | High; reacts with water to form HCl and the corresponding carbamic acid | Inferred from[6] |
Part 2: Commercial Suppliers and Sourcing
Acquiring specialized reagents is a critical step in the research and development workflow. While 3,3-Dimethylmorpholine-4-carbonyl chloride is a niche reagent, it is available from several specialized chemical suppliers. For related precursors or custom synthesis inquiries, major chemical manufacturers are also viable sources.
| Supplier | Product Name / Number | CAS Number | Notes |
| BLD Pharm | 3,3-Dimethylmorpholine-4-carbonyl chloride (BD00986906) | 1520796-36-4 | Direct supplier of the target compound.[4][5] |
| AChemBlock | 3,3-Dimethyl-morpholine hydrochloride (O28306) | 59229-64-0 | Supplier of the immediate precursor hydrochloride salt.[7] |
| Sigma-Aldrich (Merck) | Morpholine-4-carbonyl chloride (348295) | 15159-40-7 | Supplier of the parent compound; custom synthesis may be available. |
| TCI Chemicals | 4-Morpholinylcarbonyl Chloride (M0935) | 15159-40-7 | Supplier of the parent compound. |
Part 3: Synthesis Protocol and Mechanistic Rationale
The synthesis of 3,3-Dimethylmorpholine-4-carbonyl chloride is typically achieved by reacting the corresponding secondary amine, 3,3-dimethylmorpholine, with a phosgene equivalent. This method is analogous to the industrial preparation of other carbamoyl chlorides.
Reaction Scheme: 3,3-Dimethylmorpholine hydrochloride + Phosgene (or Triphosgene) → 3,3-Dimethylmorpholine-4-carbonyl chloride + HCl
Causality and Experimental Choices: The reaction is performed using the hydrochloride salt of the amine to prevent side reactions and to facilitate handling. Phosgene or its solid, safer-to-handle equivalent, triphosgene, serves as the carbonyl source. The reaction is conducted in an inert, aprotic solvent like toluene or dichloromethane to prevent hydrolysis of the acyl chloride product. Elevated temperatures are often required to drive the reaction to completion.
Part 4: Application in Amide and Urea Synthesis
The primary utility of 3,3-Dimethylmorpholine-4-carbonyl chloride is as an electrophilic reagent for the synthesis of N,N-disubstituted ureas and carbamates. Its reaction with primary or secondary amines yields ureas, while its reaction with alcohols or phenols yields carbamates.
Mechanism of Action: The reaction proceeds via a nucleophilic addition-elimination mechanism. The lone pair of the nucleophile (e.g., an amine) attacks the electrophilic carbonyl carbon of the acyl chloride. The tetrahedral intermediate then collapses, expelling a chloride ion as the leaving group to form the final stable amide or ester product.[8]
Part 5: Field-Proven Experimental Protocol: Synthesis of a Disubstituted Urea
This protocol describes a self-validating system for the synthesis of a urea derivative, a common workflow in drug discovery.
Objective: To synthesize N-Benzyl-3,3-dimethylmorpholine-4-carboxamide.
Materials:
-
3,3-Dimethylmorpholine-4-carbonyl chloride (1.0 eq)
-
Benzylamine (1.0 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Step-by-Step Methodology:
-
Reactor Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a nitrogen inlet, and a rubber septum. The system is purged with dry nitrogen.
-
Rationale: An inert atmosphere is crucial to prevent the hydrolysis of the moisture-sensitive acyl chloride.[6]
-
-
Reagent Dissolution: Benzylamine (1.0 eq) and the non-nucleophilic base (TEA or DIPEA, 1.2 eq) are dissolved in anhydrous DCM. The solution is cooled to 0°C in an ice bath.
-
Rationale: Cooling the reaction mixture controls the initial exothermic reaction. The base is essential to neutralize the HCl byproduct generated during the reaction, preventing the formation of an unreactive ammonium salt of the starting amine.[8]
-
-
Acyl Chloride Addition: 3,3-Dimethylmorpholine-4-carbonyl chloride (1.0 eq), dissolved in a small amount of anhydrous DCM, is added dropwise to the cooled amine solution via syringe over 15-20 minutes.
-
Rationale: Slow, dropwise addition prevents a rapid temperature increase and minimizes side reactions.
-
-
Reaction Progression: The reaction is allowed to slowly warm to room temperature and stirred for 2-4 hours. Progress is monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Rationale: TLC provides a simple, real-time method to determine when the reaction is complete, preventing unnecessary heating or extended reaction times.
-
-
Aqueous Workup: The reaction mixture is quenched by the addition of water. The organic layer is separated and washed sequentially with saturated NaHCO₃ solution, water, and brine.
-
Rationale: The NaHCO₃ wash removes any remaining acidic impurities, including excess HCl or the hydrochloride salt of the base. The brine wash helps to remove water from the organic layer before the drying step.
-
-
Drying and Concentration: The separated organic layer is dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Rationale: Complete removal of water is necessary before solvent evaporation to prevent potential hydrolysis of the product upon storage.
-
-
Purification: The crude residue is purified by flash column chromatography on silica gel to yield the pure N-Benzyl-3,3-dimethylmorpholine-4-carboxamide.
-
Rationale: Chromatography removes unreacted starting materials and any side products, ensuring the final product meets the high purity standards required for further research.
-
Part 6: Safety and Handling
As an acyl chloride, 3,3-Dimethylmorpholine-4-carbonyl chloride must be handled with appropriate precautions.
-
Hazards: The compound is expected to be corrosive and a lachrymator. It will react with water, including atmospheric moisture, to release corrosive hydrogen chloride (HCl) gas. Inhalation and skin contact should be strictly avoided.[6]
-
Handling: Always handle this reagent in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place away from moisture.
Disclaimer: This information is for guidance only. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.
References
-
Wolfe, J. P., & Ney, J. E. (2007). A New Strategy for the Synthesis of Substituted Morpholines. Organic letters, 9(22), 4443–4446. Available at: [Link]
-
Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. Available at: [Link]
-
Zhang, W., et al. (2020). Catalytic synthesis of C3-substituted morpholines/morpholin-2-ones. ResearchGate. Available at: [Link]
-
Khan, M. F., et al. (2022). Synthesis of Novel N-Methylmorpholine-Substituted Benzimidazolium Salts as Potential α-Glucosidase Inhibitors. Molecules, 27(19), 6543. Available at: [Link]
-
Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. ResearchGate. Available at: [Link]
-
Margaretha, P. (2014). The “one-pot” reaction of a carbonyl compound with ammonia, a primary amine, or a secondary amine. Science of Synthesis, 40.1.1.4.1. Available at: [Link]
-
PubChem. (n.d.). 4-Morpholinecarbonyl chloride. Retrieved February 15, 2026, from [Link]
-
Le, C., & MacMillan, D. W. C. (2018). A general carbonyl alkylative amination for tertiary amine synthesis. Nature, 560(7718), 345–350. Available at: [Link]
-
Carlone, A., et al. (2014). Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. Beilstein Journal of Organic Chemistry, 10, 1941–1949. Available at: [Link]
-
Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Primary Amines. Retrieved February 15, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. chemimpex.com [chemimpex.com]
- 4. 15159-40-7|Morpholine-4-carbonyl chloride|BLD Pharm [bldpharm.com]
- 5. 1520796-36-4|3,3-Dimethylmorpholine-4-carbonyl chloride|BLD Pharm [bldpharm.com]
- 6. CAS 15159-40-7: 4-Morpholinecarbonyl chloride | CymitQuimica [cymitquimica.com]
- 7. 3,3-Dimethyl-morpholine hydrochloride 95% | CAS: 59229-64-0 | AChemBlock [achemblock.com]
- 8. chem.libretexts.org [chem.libretexts.org]
